molecular formula C18H28N2O3 B15324002 Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B15324002
M. Wt: 320.4 g/mol
InChI Key: CJHYCNVCTMRSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups and selective functionalization to achieve the desired product .

Industrial Production Methods

standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments, are likely employed to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with modified functional groups .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to its specific structural features, including the presence of a methoxy group and a tert-butyl ester. These structural elements confer distinct chemical properties and reactivity, making it valuable for specific research and development applications .

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-13-11-14(22-5)7-8-15(13)18(19)9-6-10-20(12-18)16(21)23-17(2,3)4/h7-8,11H,6,9-10,12,19H2,1-5H3

InChI Key

CJHYCNVCTMRSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2(CCCN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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